2-Bromo-5-fluoropyridine-3,4-diamine
CAS No.: 1227958-29-3
Cat. No.: VC0059501
Molecular Formula: C5H5BrFN3
Molecular Weight: 206.018
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1227958-29-3 |
---|---|
Molecular Formula | C5H5BrFN3 |
Molecular Weight | 206.018 |
IUPAC Name | 2-bromo-5-fluoropyridine-3,4-diamine |
Standard InChI | InChI=1S/C5H5BrFN3/c6-5-4(9)3(8)2(7)1-10-5/h1H,9H2,(H2,8,10) |
Standard InChI Key | KYOVVGJWLPAWHQ-UHFFFAOYSA-N |
SMILES | C1=C(C(=C(C(=N1)Br)N)N)F |
Introduction
Physical and Chemical Properties
Physical Properties
2-Bromo-5-fluoropyridine-3,4-diamine has a molecular weight of 206.02 g/mol, calculated based on its molecular formula C₅H₅BrFN₃ . The compound typically appears as a solid at standard temperature and pressure. Due to its chemical structure containing multiple functional groups capable of hydrogen bonding, it exhibits specific solubility patterns in various solvents. While comprehensive solubility data is limited in the available literature, compounds of this class generally show better solubility in polar organic solvents than in non-polar solvents or water.
Chemical Properties and Reactivity
The reactivity profile of 2-Bromo-5-fluoropyridine-3,4-diamine is largely dominated by the functional groups present on the pyridine ring. The amino groups at positions 3 and 4 can readily participate in nucleophilic reactions, making them excellent sites for introducing additional functional groups through various coupling reactions. These amino groups can undergo reactions such as acylation, alkylation, and condensation reactions to form amides, imines, or more complex heterocyclic systems.
Property | Value |
---|---|
Molecular Formula | C₅H₅BrFN₃ |
Molecular Weight | 206.02 g/mol |
CAS Number | 1227958-29-3 |
Appearance | Solid (typical for this class of compounds) |
Storage Temperature | 2-8°C |
HS Code | 2933399990 |
Analytical Characterization and Quality Control
Identification Methods
Infrared (IR) spectroscopy can identify functional groups present in the molecule, particularly the characteristic absorption bands of amino groups and carbon-halogen bonds. High-Performance Liquid Chromatography (HPLC) with appropriate detection methods can be used to determine the retention time, which serves as another identifying characteristic when compared against reference standards .
Parameter | Specification | Typical Test Results |
---|---|---|
Purity (by HPLC) | ≥99.0% | 99.7% |
Loss on Drying | ≤2.0% | 0.19% |
Water Content | ≤1.0% | 0.1% |
Heavy Metals | ≤10 ppm | <10 ppm |
Sulphated Ash | ≤0.5% | 0.009% |
Residue on Ignition | ≤0.1% | 0.03% |
Unspecified Impurities (each) | ≤0.10% | <0.10% |
Total Impurities | ≤0.5% | 0.18% |
Assay (anhydrous basis) | 99.0-101.0% | 99.8% |
Biological Activity and Applications
Applications in Organic Synthesis
The primary application of 2-Bromo-5-fluoropyridine-3,4-diamine is as a versatile building block in organic synthesis, particularly in the development of pharmaceutically active compounds. Its multi-functionalized structure provides numerous opportunities for selective reactions, allowing medicinal chemists to construct complex molecular architectures with potential biological activities.
Specific applications include:
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Synthesis of heterocyclic compounds with potential pharmacological properties
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Development of kinase inhibitors, where specifically functionalized pyridines often serve as core structures
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Creation of biologically active molecules targeting specific receptors or enzymes
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Construction of fluorinated compounds, which are increasingly important in drug development due to the unique properties that fluorine imparts on molecular behavior in biological systems
Pharmaceutical Intermediates
The compound falls under the category of pharmaceutical intermediates, as indicated by various chemical supply databases and industry classifications . This categorization reflects its potential utility in the synthesis of active pharmaceutical ingredients (APIs) or other advanced intermediates in drug development pathways.
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